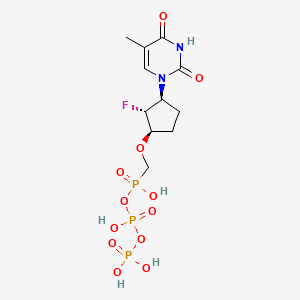
1-(2-Amino-(4-glutathion-S-yl)-1-imidazolyl)-3-methoxypropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-(4-glutathion-S-yl)-1-imidazolyl)-3-methoxypropanol is a complex organic compound that features a glutathione moiety attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-(4-glutathion-S-yl)-1-imidazolyl)-3-methoxypropanol typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the glutathione moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions and minimize the production of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-(4-glutathion-S-yl)-1-imidazolyl)-3-methoxypropanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-(4-glutathion-S-yl)-1-imidazolyl)-3-methoxypropanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-(4-glutathion-S-yl)-1-imidazolyl)-3-methoxypropanol involves its interaction with specific molecular targets and pathways. The glutathione moiety plays a crucial role in its activity, as it can interact with various enzymes and proteins, influencing cellular processes such as detoxification and redox regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutathione: A tripeptide with a similar structure, involved in cellular detoxification and antioxidant defense.
Imidazole Derivatives: Compounds containing the imidazole ring, used in various chemical and biological applications.
Uniqueness
1-(2-Amino-(4-glutathion-S-yl)-1-imidazolyl)-3-methoxypropanol is unique due to its combination of the glutathione moiety and the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
86356-71-0 |
|---|---|
Molekularformel |
C17H28N6O8S |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-3-[2-amino-1-(2-hydroxy-3-methoxypropyl)imidazol-4-yl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H28N6O8S/c1-31-7-9(24)5-23-6-13(22-17(23)19)32-8-11(15(28)20-4-14(26)27)21-12(25)3-2-10(18)16(29)30/h6,9-11,24H,2-5,7-8,18H2,1H3,(H2,19,22)(H,20,28)(H,21,25)(H,26,27)(H,29,30)/t9?,10-,11-/m0/s1 |
InChI-Schlüssel |
YTANSWIJQWDJMX-DVRYWGNFSA-N |
Isomerische SMILES |
COCC(CN1C=C(N=C1N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Kanonische SMILES |
COCC(CN1C=C(N=C1N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


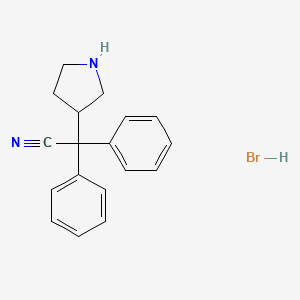
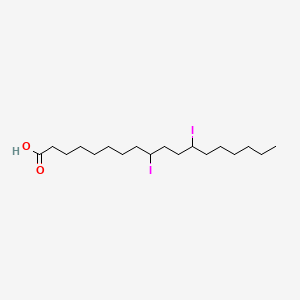
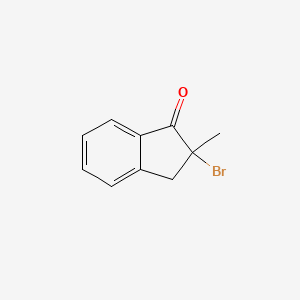
![2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B12809591.png)
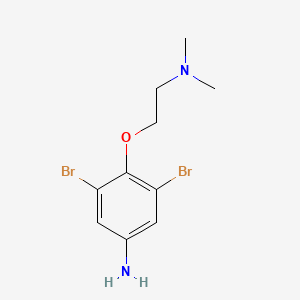
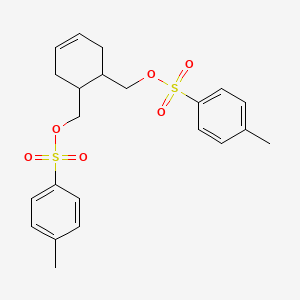
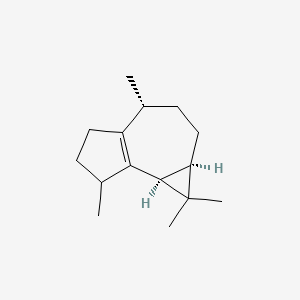
![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)

![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)

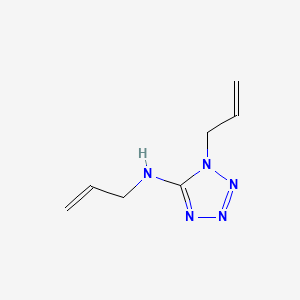
![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)
